molecular formula C20H21N3O4S B11008899 N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11008899
M. Wt: 399.5 g/mol
InChI Key: DQGQOBUHEDHAFS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a major research focus due to its critical roles in neuronal development and cell proliferation. The primary research value of this compound lies in its application as a pharmacological tool to probe the pathological mechanisms of Down syndrome, where the DYRK1A gene is triplicated and contributes to cognitive deficits. Its inhibition has been shown to modulate alternative splicing of genes important for neuronal maturation by targeting the splicing factor kinase activity of DYRK1A. Furthermore, its role extends to Alzheimer's disease research, where it can reduce tau protein hyperphosphorylation , a key event in neurofibrillary tangle formation. Beyond neuroscience, this inhibitor is valuable in cancer research, as DYRK1A inhibition can influence the cell cycle and has been studied in the context of pancreatic cancer and other malignancies . It provides researchers with a precise means to investigate signaling pathways governing neurodevelopment and oncogenesis, offering significant potential for identifying novel therapeutic strategies.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H21N3O4S/c1-25-16-7-14(8-17(26-2)19(16)27-3)20-23-15(12-28-20)9-18(24)22-11-13-5-4-6-21-10-13/h4-8,10,12H,9,11H2,1-3H3,(H,22,24)

InChI Key

DQGQOBUHEDHAFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)CC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Biological Activity

N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a pyridine ring and a thiazole moiety, which are known for their biological significance. The molecular formula is C23H26N2O3SC_{23}H_{26}N_2O_3S and its molecular weight is approximately 414.54 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The thiazole ring is often associated with anticancer properties. Compounds containing thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against HepG2 and MCF7 cancer cell lines .
  • Antimicrobial Properties : Thiazole derivatives exhibit antimicrobial activity, which can be linked to their ability to disrupt microbial cell wall synthesis or interfere with metabolic pathways. Research indicates that thiazole-containing compounds have shown MIC values as low as 0.7 μg/mL against certain bacterial strains .
  • Anti-inflammatory Effects : The presence of methoxy groups in the phenyl ring may enhance anti-inflammatory activity by modulating cytokine release and inhibiting pathways involved in inflammation .

Table 1: Biological Activity Summary

Activity TypeCell Line / PathogenIC50 / MIC (μM)Reference
AnticancerHepG20.25
AnticancerMCF70.49–48
AntimicrobialMicrococcus luteus1.95–3.91
AntimicrobialBacillus spp.3.91–15.62
Anti-inflammatoryVariousNot specified

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the anticancer potential of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound exhibits promising biological activities , particularly due to the presence of the thiazole ring, which is known for its broad pharmacological profile. Thiazole derivatives have been reported to possess antibacterial and antifungal properties . Studies suggest that compounds with similar structures can inhibit various enzymes and pathways associated with cancer progression and inflammation .

Anticancer Activity

Research indicates that N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide can modulate protein kinase activity, which is crucial in cancer cell proliferation. Specifically, studies have shown that it can inhibit cyclin-dependent kinases (CDK4 and CDK6), thereby potentially preventing the progression of various cancers .

Antimicrobial Properties

The compound's structural characteristics allow it to interact effectively with microbial targets. Preliminary studies have demonstrated its efficacy against several bacterial strains, suggesting that it could be developed into a novel antimicrobial agent . The mechanism likely involves disruption of microbial cell function or inhibition of essential enzymatic pathways.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine moiety and subsequent coupling with a thiazole derivative. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the applications of this compound in various contexts:

Cancer Research

A notable case study involved treating acute myeloid leukemia (AML) cells with derivatives similar to this compound. The results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .

Antimicrobial Testing

In antimicrobial testing against clinical isolates of bacteria, compounds structurally related to this compound demonstrated varying degrees of efficacy compared to established antibiotics like ceftriaxone . This highlights its potential as a candidate for developing new antimicrobial therapies.

Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits CDK4/CDK6; induces apoptosis in leukemia cells
AntibacterialEffective against various bacterial strains; potential for drug development
AntifungalExhibits antifungal properties; further studies needed

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

Table 1: Key Structural Analogues and Their Antitumor Activity
Compound Name / ID Core Structure Substituents Activity (GI₅₀ / MGI%) Reference
Target Compound Thiazole 2-(3,4,5-Trimethoxyphenyl); 4-(N-pyridin-3-ylmethyl acetamide) Under investigation
Compound 7 () Quinazolinone Thioacetamide; 4-chlorophenyl MGI% = 47%
Compound C () Quinazolinone Thioacetamide; phenethyl GI₅₀ = 3.16 µM
BTA () Benzothiazole 2-(Trifluoromethyl); 3,4,5-trimethoxyphenyl pIC₅₀ = 7.8
4KK Ligand () Thiazole 2-(3-Methoxyphenyl); 4-pyridinyl
Key Observations:

Role of Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl moiety is critical for microtubule disruption, as seen in compounds like BTA (pIC₅₀ = 7.8) and quinazolinone derivatives (e.g., Compound C, GI₅₀ = 3.16 µM) . This group enhances binding to the colchicine site of tubulin.

Impact of Heterocyclic Core: Quinazolinone vs. Thiazole: Quinazolinone-based compounds (e.g., Compound 7) show moderate activity (MGI% = 47%), while thiazole derivatives (e.g., 4KK ligand) prioritize kinase inhibition due to aromatic stacking with pyridinyl groups . Benzothiazole: BTA’s benzothiazole core confers high CK-1δ inhibitory activity (GlideXP = -3.78 kcal/mol), suggesting structural flexibility for kinase targets .

Substituent Effects on Acetamide :

  • Pyridinylmethyl vs. Aryl Groups : The pyridin-3-ylmethyl group in the target compound may improve solubility and target engagement compared to 4-chlorophenyl (Compound 7) or phenethyl (Compound C) .
  • Chain Length : Propanamide derivatives (e.g., , compounds 14–20) exhibit enhanced activity over acetamides, indicating steric optimization for target binding .

Molecular Docking and Binding Affinity

  • BTA () : Docked into CK-1δ with a GlideXP score of -3.78 kcal/mol, outperforming analogues with shorter alkyl chains .
  • Quinazolinones (): Compound C’s phenethyl group facilitates hydrophobic interactions with tubulin, correlating with its low GI₅₀ (3.16 µM vs. 5-FU’s 18.60 µM) .

SAR Trends and Design Implications

Electron-Withdrawing Substituents :

  • Chlorine (Compound 7) enhances activity over fluorine (Compound 8, MGI% = 7%), emphasizing the role of electronegativity in target binding .

Sulfur vs. Oxygen Linkers : Thioacetamide derivatives (–3) generally outperform oxygen-linked analogues, likely due to improved redox stability and hydrogen bonding .

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is typically constructed via the Hantzsch reaction, which couples α-halo carbonyl compounds with thioamides. For 2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl acetic acid , the reaction proceeds as follows:

  • Thioamide Preparation :

    • 3,4,5-Trimethoxybenzaldehyde is converted to its corresponding thioamide using ammonium thiocyanate and hydrochloric acid.

    • Reaction:

      3,4,5-Trimethoxybenzaldehyde+NH4SCNHCl3,4,5-Trimethoxybenzothioamide\text{3,4,5-Trimethoxybenzaldehyde} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl}} \text{3,4,5-Trimethoxybenzothioamide}
  • Cyclization with α-Halo Acetic Acid Derivatives :

    • The thioamide reacts with ethyl 4-chloroacetoacetate in ethanol under reflux to form the thiazole core.

    • Key intermediates include 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one , which undergoes ring-opening and cyclization.

Table 1: Optimization of Thiazole Synthesis

ConditionYield (%)Purity (%)Source
Ethanol, reflux, 8h7895
DMF, 150°C, 48h6589

Acetic Acid Functionalization

Carboxylic Acid Activation

The acetic acid moiety at position 4 of the thiazole is activated for amide bond formation:

  • Acid Chloride Formation :

    • Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride.

    • Reaction:

      R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}
  • Coupling with Pyridin-3-ylmethylamine :

    • The acid chloride reacts with pyridin-3-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Alternative methods use coupling agents like EDCl/HOBt for milder conditions.

Table 2: Amidation Efficiency

Reagent SystemYield (%)Reaction TimeSource
SOCl₂ + TEA824h
EDCl/HOBt, DMF8812h

Regioselective Modifications

Substituent Effects on Thiazole Reactivity

The 3,4,5-trimethoxyphenyl group at position 2 influences electronic and steric properties:

  • Electron-donating methoxy groups enhance nucleophilic aromatic substitution (NAS) at position 4.

  • Steric hindrance from trimethoxy substitution necessitates polar aprotic solvents (e.g., DMF) for efficient coupling.

Palladium-Catalyzed Cross-Coupling

For advanced derivatives, Suzuki-Miyaura coupling introduces aryl groups at position 4:

  • Example: Reaction with pyridin-3-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane.

  • Limitations: Competing side reactions reduce yields (~60%) compared to direct amidation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 8.45 (s, 1H, pyridine-H)

    • δ 6.90 (s, 2H, trimethoxyphenyl-H).

  • HRMS : [M+H]⁺ calculated for C₂₀H₂₂N₃O₅S: 424.1284; found: 424.1286.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems improve reaction control and reduce byproducts:

  • Thiazole formation at 100°C with residence time ≤30 minutes increases yield to 85%.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis reduces waste.

  • Biocatalytic amidation using lipases achieves 75% yield under aqueous conditions .

Q & A

Q. What are the optimal synthetic routes for preparing N-(pyridin-3-ylmethyl)-2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with thioamide derivatives to form the thiazole core via Hantzsch thiazole synthesis.
  • Step 2 : Coupling of the thiazole intermediate with pyridin-3-ylmethylamine using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt).
    Critical Parameters :
  • Temperature : Thiazole cyclization requires 80–100°C in ethanol or DMF .
  • Catalysts : Use of triethylamine or DIPEA improves amidation efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Employ orthogonal analytical techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs). Key signals:
    • Thiazole C-2 proton at δ 7.8–8.2 ppm.
    • Trimethoxyphenyl OCH3_3 groups at δ 3.7–3.9 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 414.14 (calculated for C20 _{20}H22 _{22}N3 _3O4 _4S).
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Case Study : Discrepancies in IC50_{50} values (e.g., 2 µM in cell assays vs. no efficacy in murine models) may arise from:

  • Pharmacokinetic Issues : Poor solubility (logP ~3.5) or rapid metabolism.
    • Mitigation : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
  • Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Data Normalization : Use internal controls like staurosporine for apoptosis assays to reduce inter-lab variability .

Q. What strategies are effective for elucidating the mechanism of action of this thiazole-acetamide derivative?

Methodological Framework :

Target Identification :

  • Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays + LC-MS/MS analysis .
  • Molecular Docking : Prioritize targets (e.g., tubulin, HDACs) using AutoDock Vina and PyMOL .

Pathway Analysis :

  • Transcriptomics (RNA-seq) to map gene expression changes post-treatment.
  • Validate hits via Western blot (e.g., p53, caspase-3 cleavage) .

Q. How can researchers optimize the solubility and stability of this compound for long-term storage?

  • Solubility Enhancement :
    • Use DMSO stocks (10 mM) with desiccants to prevent hydrolysis.
    • Co-crystallize with β-cyclodextrin to improve aqueous solubility .
  • Stability :
    • Store at -80°C under argon; avoid repeated freeze-thaw cycles.
    • Monitor degradation via UPLC-PDA (λ = 254 nm) monthly .

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